3-(Fluoromethyl)-4-(thiophen-2-yl)pyrrolidine
Overview
Description
This compound is likely to be an organic molecule due to the presence of carbon ©, hydrogen (H), sulfur (S), and fluorine (F) atoms. The “pyrrolidine” part suggests a five-membered ring containing nitrogen, and “thiophen-2-yl” indicates a five-membered aromatic ring containing sulfur .
Molecular Structure Analysis
The molecular structure would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods. These techniques would provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrrolidine ring might undergo reactions at the nitrogen atom, and the thiophen-2-yl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined experimentally. These properties would be influenced by factors such as the size and shape of the molecule, the functional groups present, and the intermolecular forces .Scientific Research Applications
Enhancing Electrochromic Properties
One study focused on the enhancement of electrochromic properties through the copolymerization of conducting polymers. A copolymer combining 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene demonstrated a range of colors and improved electrochromic properties, indicating potential applications in electrochromic devices (Türkarslan et al., 2007).
Fluorescent Chemosensors
Another research avenue involves the development of fluorescent chemosensors. Pyrrolo[3,4-c]pyridine-based compounds have shown high selectivity for Fe3+/Fe2+ cations, demonstrating potential as chemosensors for iron ions in living cells (Maity et al., 2018).
Molecular Docking and Inhibitor Studies
Research has also extended into the realm of molecular docking and inhibitor studies, where pyridine derivatives have been evaluated for their potential as inhibitors of specific enzymes, indicating applications in drug discovery (Venkateshan et al., 2019).
Selective Al(3+) Chemosensors
The creation of selective chemosensors for aluminum ions is another area of interest. Pyrrolidine constrained bipyridyl-dansyl conjugates have been studied for their selective ratiometric and colorimetric sensing capabilities (Maity & Govindaraju, 2010).
Synthesis of Fluorophores
Moreover, the synthesis and characterization of novel fluorophores based on heteroatom-containing luminogens have been explored for applications in fluorescent pH sensors and chemosensors for detecting organic vapors (Yang et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(fluoromethyl)-4-thiophen-2-ylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNS/c10-4-7-5-11-6-8(7)9-2-1-3-12-9/h1-3,7-8,11H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDDGRSCDJPBIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=CS2)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluoromethyl)-4-(thiophen-2-yl)pyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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